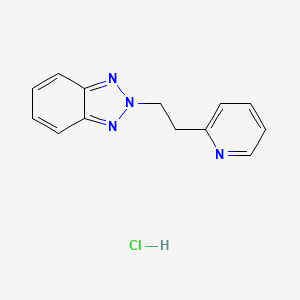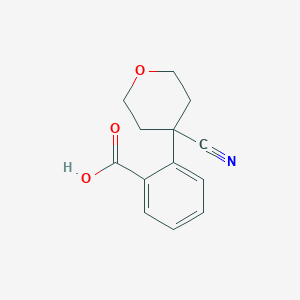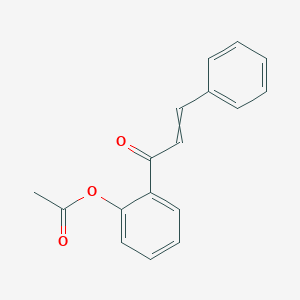
2'-Acetoxychalcone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Acetoxychalcone is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones are known for their diverse biological activities and are biogenetic precursors of flavonoids and isoflavonoids. The structure of 2’-Acetoxychalcone includes two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system, with an acetoxy group at the 2’ position.
準備方法
Synthetic Routes and Reaction Conditions: 2’-Acetoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the condensation of acetophenone with benzaldehyde in the presence of an aqueous alkaline base or alcoholic alkali . The reaction typically requires a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of 2’-Acetoxychalcone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The use of catalysts and optimized reaction times are crucial for efficient production.
化学反応の分析
Types of Reactions: 2’-Acetoxychalcone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted chalcones, flavonoids, and other heterocyclic compounds.
科学的研究の応用
2’-Acetoxychalcone has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2’-Acetoxychalcone involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and sustain structural stability through its 2’-hydroxyl group. It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a promising candidate for therapeutic applications .
類似化合物との比較
Chalcone: The parent compound with similar structural features but without the acetoxy group.
Flavonoids: Structurally related compounds with a closed-ring system.
Isoflavonoids: Another class of related compounds with similar biological activities.
Uniqueness: 2’-Acetoxychalcone is unique due to its acetoxy group, which enhances its biological activity and stability. This modification allows for more diverse chemical reactions and potential therapeutic applications compared to its parent compound, chalcone .
特性
分子式 |
C17H14O3 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC名 |
[2-(3-phenylprop-2-enoyl)phenyl] acetate |
InChI |
InChI=1S/C17H14O3/c1-13(18)20-17-10-6-5-9-15(17)16(19)12-11-14-7-3-2-4-8-14/h2-12H,1H3 |
InChIキー |
CTSJOUULMDGHKP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


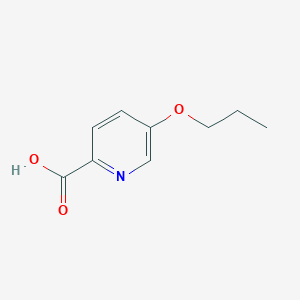

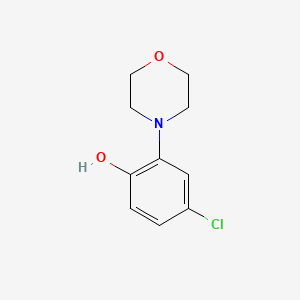
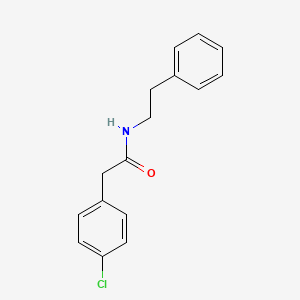
![7-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-6-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B13998135.png)




